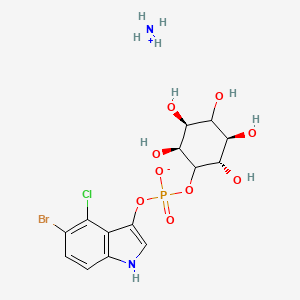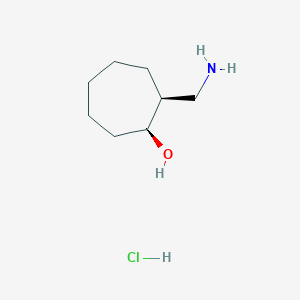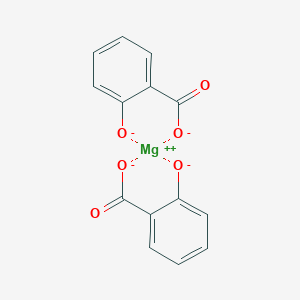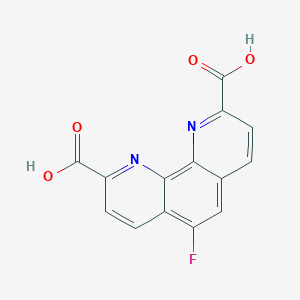
1,10-Phenanthroline-2,9-dicarboxylic acid, 5-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Phenanthroline-2,9-dicarboxylic acid, 5-fluoro- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound This compound is known for its unique structural properties, which include a phenanthroline core with carboxylic acid groups at the 2 and 9 positions and a fluorine atom at the 5 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-phenanthroline-2,9-dicarboxylic acid, 5-fluoro- typically involves the following steps:
Starting Material: The synthesis begins with 1,10-phenanthroline.
Introduction of Carboxylic Acid Groups: The 2 and 9 positions of the phenanthroline ring are functionalized with carboxylic acid groups through a series of reactions involving halogenation and subsequent hydrolysis.
Fluorination: The fluorine atom is introduced at the 5 position using a fluorinating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
1,10-Phenanthroline-2,9-dicarboxylic acid, 5-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
- Quinone derivatives from oxidation.
- Alcohols or aldehydes from reduction.
- Various substituted phenanthroline derivatives from substitution reactions.
科学的研究の応用
1,10-Phenanthroline-2,9-dicarboxylic acid, 5-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential as a DNA intercalator and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit enzyme activity.
Industry: It is used in the development of new materials, such as catalysts and sensors, due to its unique electronic properties.
作用機序
The mechanism of action of 1,10-phenanthroline-2,9-dicarboxylic acid, 5-fluoro- involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s fluorine atom enhances its binding affinity and specificity for certain molecular targets, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: The parent compound without carboxylic acid or fluorine modifications.
1,10-Phenanthroline-2,9-dicarboxylic acid: Lacks the fluorine atom at the 5 position.
5-Fluoro-1,10-phenanthroline: Lacks the carboxylic acid groups at the 2 and 9 positions.
Uniqueness
1,10-Phenanthroline-2,9-dicarboxylic acid, 5-fluoro- is unique due to the combined presence of carboxylic acid groups and a fluorine atom, which enhances its chemical reactivity and potential applications. The fluorine atom increases the compound’s lipophilicity and electron-withdrawing properties, making it more effective in forming stable complexes with metal ions and interacting with biological molecules.
This detailed article provides a comprehensive overview of 1,10-phenanthroline-2,9-dicarboxylic acid, 5-fluoro-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
2007915-77-5 |
|---|---|
分子式 |
C14H7FN2O4 |
分子量 |
286.21 g/mol |
IUPAC名 |
5-fluoro-1,10-phenanthroline-2,9-dicarboxylic acid |
InChI |
InChI=1S/C14H7FN2O4/c15-8-5-6-1-3-9(13(18)19)16-11(6)12-7(8)2-4-10(17-12)14(20)21/h1-5H,(H,18,19)(H,20,21) |
InChIキー |
IXJVURJZYWYSNU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C3C(=C(C=C21)F)C=CC(=N3)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy-](/img/structure/B12326657.png)
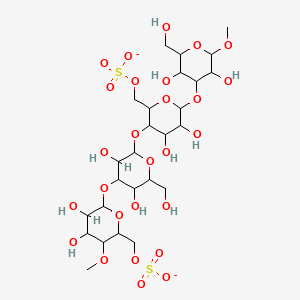
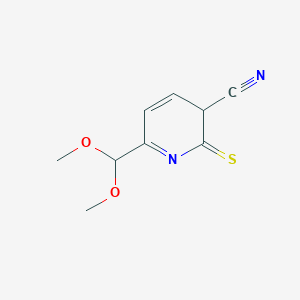
![1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro-(9CI)](/img/structure/B12326671.png)
![4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12326688.png)
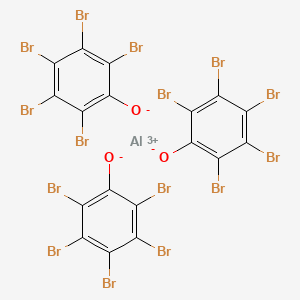
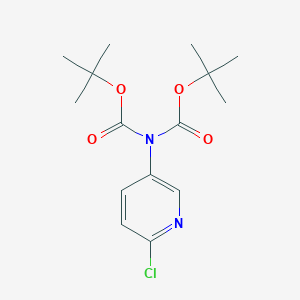
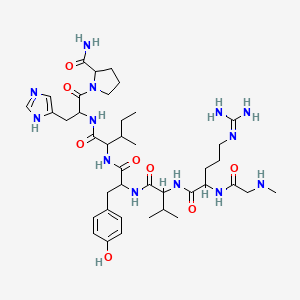
![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B12326714.png)
![(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid](/img/structure/B12326717.png)
